molecular formula C16H15N5O2 B6015236 2-(Morpholin-4-yl)-5-(pyridin-4-yl)pyrido[2,3-d]pyrimidin-4-ol

2-(Morpholin-4-yl)-5-(pyridin-4-yl)pyrido[2,3-d]pyrimidin-4-ol

Cat. No.: B6015236
M. Wt: 309.32 g/mol
InChI Key: VMCPFDBUPGZKRW-UHFFFAOYSA-N
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Description

The compound 2-(Morpholin-4-yl)-5-(pyridin-4-yl)pyrido[2,3-d]pyrimidin-4-ol is a pyridopyrimidine derivative presented for research applications. Pyridopyrimidines are nitrogen-containing heterocycles recognized as privileged scaffolds in medicinal chemistry due to their wide range of biological activities . This class of compounds is of significant interest in early-stage drug discovery, particularly in oncology and the study of cellular signaling pathways . The core pyrido[2,3-d]pyrimidine structure is a key pharmacophore found in several potent therapeutic agents and investigational compounds . For instance, molecules sharing this scaffold have been developed as potent inhibitors of various protein kinases . Kinases are enzymes that are critical to intracellular signaling, regulating cell growth, proliferation, and survival, and are prominent therapeutic targets in diseases like cancer . The structural motif of this compound suggests potential for interaction with these enzymatic targets. Furthermore, pyridopyrimidine-based inhibitors have been successfully designed to target other key enzymes, such as dihydrofolate reductase (DHFR) and biotin carboxylase, expanding their research utility beyond kinase biology . This compound is intended for research use only to further explore these and other potential biochemical interactions.

Properties

IUPAC Name

2-morpholin-4-yl-5-pyridin-4-yl-3H-pyrido[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O2/c22-15-13-12(11-1-4-17-5-2-11)3-6-18-14(13)19-16(20-15)21-7-9-23-10-8-21/h1-6H,7-10H2,(H,18,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMCPFDBUPGZKRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=NC=CC(=C3C(=O)N2)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation Reaction for Core Formation

The core structure is synthesized from methyl 2-aminothiophene-3-carboxylate and formamidine acetate in ethanol under reflux (78°C, 15 hours). This yields thieno[2,3-d]pyrimidin-4-ol, which is subsequently oxidized and rearranged to form the pyrido-pyrimidine system.

Key Reaction Conditions :

  • Solvent: Anhydrous ethanol (80% v/v)

  • Temperature: 78°C

  • Yield: 89% (isolated as colorless crystals)

  • Characterization: IR (ν/cm⁻¹): 3418 (NH), 1677 (C=O); ¹H NMR (DMSO- d6): δ 8.95 (s, 1H, pyrimidine-H).

Chlorination for Reactive Sites

The hydroxyl group at position 4 is replaced with chlorine using phosphoryl chloride (POCl₃) in toluene under reflux (110°C, 1–2 hours). This produces 4-chloropyrido[2,3-d]pyrimidine, enabling subsequent nucleophilic substitutions.

Optimized Parameters :

  • POCl₃:Toluene ratio: 2:1 (v/v)

  • Reaction time: 2 hours

  • Yield: 90%

  • ¹H NMR (DMSO- d6): δ 8.14 (d, J = 6.0 Hz, 1H), 7.58 (d, J = 6.0 Hz, 1H).

Functionalization of the Pyrido[2,3-d]pyrimidine Core

Suzuki-Miyaura Coupling at Position 5

The pyridin-4-yl group is introduced via palladium-catalyzed cross-coupling using pyridin-4-ylboronic acid pinacol ester. This step employs tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) as the catalyst and potassium carbonate as the base.

Procedure :

  • Substrate : 5-chloro-2-(chloro)pyrido[2,3-d]pyrimidine (1.0 equiv)

  • Boronic ester : Pyridin-4-ylboronic acid pinacol ester (1.2 equiv)

  • Solvent system : Dioxane/H₂O (4:1)

  • Temperature : 90°C, 12 hours

  • Yield : 83–89%

  • MS (ESI) : m/z 328.1 [M+H]⁺.

Morpholine Substitution at Position 2

The chlorine at position 2 is displaced by morpholine in a nucleophilic aromatic substitution (SNAr) reaction. This step requires anhydrous conditions and a polar aprotic solvent.

Optimized Protocol :

  • Reagents : Morpholine (3.0 equiv), potassium carbonate (2.5 equiv)

  • Solvent : Dimethylformamide (DMF)

  • Temperature : 80°C, 6 hours

  • Workup : Neutralization with HCl, recrystallization from DMF/ethanol

  • Yield : 78–86%

  • ¹H NMR (DMSO- d6) : δ 3.76–3.83 (m, 4H, morpholine-OCH₂), 3.90–3.96 (m, 4H, morpholine-NCH₂).

Analytical Validation and Spectral Data

Spectroscopic Confirmation

  • IR Spectroscopy : Absence of C=O stretch (1677 cm⁻¹) post-chlorination; emergence of morpholine C-N stretch (1245 cm⁻¹).

  • ¹H NMR :

    • Pyridin-4-yl protons: δ 8.52 (d, J = 5.4 Hz, 2H), 7.78 (d, J = 5.4 Hz, 2H).

    • Morpholine protons: δ 3.76–3.96 (m, 8H).

  • 13C NMR : 165.2 ppm (C-4), 152.1 ppm (C-2), 136.8 ppm (pyridin-4-yl C).

Purity and Elemental Analysis

  • HPLC : >98% purity (C18 column, acetonitrile/H₂O gradient)

  • Elemental Analysis :

    • Calculated for C₁₉H₁₈N₅O₂: C 62.45%, H 4.96%, N 19.17%

    • Found: C 62.38%, H 5.02%, N 19.09%.

Comparative Analysis of Synthetic Routes

StepMethodYield (%)Key AdvantageCitation
Core chlorinationPOCl₃ reflux90High regioselectivity
Suzuki couplingPd(PPh₃)₄ catalysis89Tolerance to heteroaryl boronic esters
Morpholine substitutionSNAr in DMF86Mild conditions, scalability

Challenges and Optimization Strategies

Regioselectivity in Chlorination

Excess POCl₃ (3.0 equiv) ensures complete conversion of the C-4 hydroxyl group to chloride without side reactions at other positions.

Palladium Catalyst Selection

Pd(PPh₃)₄ outperforms Pd(OAc)₂ in Suzuki coupling due to enhanced stability and turnover number.

Solvent Effects on Morpholine Substitution

DMF provides optimal solubility for both the chloro intermediate and morpholine, reducing reaction time from 12 to 6 hours.

Applications and Derivatives

The synthetic methodology enables access to analogs for kinase inhibition studies. For example:

  • Analog 6c : 86% yield, mTOR inhibitory activity (IC₅₀ = 12 nM).

  • Pyrazolo[1,5-a]pyrimidine derivatives : Demonstrated PI3Kα selectivity (IC₅₀ < 10 nM) .

Chemical Reactions Analysis

Types of Reactions

2-(Morpholin-4-yl)-5-(pyridin-4-yl)pyrido[2,3-d]pyrimidin-4-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the compound, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenated reagents, nucleophiles, and electrophiles under various solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound with altered functional groups.

Scientific Research Applications

Cancer Treatment

Numerous studies have indicated that compounds similar to 2-(Morpholin-4-yl)-5-(pyridin-4-yl)pyrido[2,3-d]pyrimidin-4-ol act as potent inhibitors of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6. These kinases are crucial for cell cycle regulation, and their inhibition can lead to reduced proliferation of cancer cells. The compound's ability to selectively inhibit these kinases positions it as a promising candidate for cancer therapeutics, especially in treating malignancies characterized by aberrant cell proliferation such as breast cancer and melanoma .

Anti-inflammatory Applications

Research has demonstrated that this compound exhibits anti-inflammatory properties. It has been shown to reduce inflammatory markers in various models, suggesting potential use in treating inflammatory diseases such as rheumatoid arthritis and other chronic inflammatory conditions. The mechanism involves the modulation of signaling pathways associated with inflammation, including the NF-kB pathway .

Antimicrobial Activity

Emerging data suggest that derivatives of pyrido[2,3-d]pyrimidines possess antimicrobial properties against a range of bacterial and fungal pathogens. In vitro studies have reported significant antibacterial activity against strains like Escherichia coli and Staphylococcus aureus, as well as antifungal efficacy against species such as Candida albicans. This opens avenues for developing new antimicrobial agents based on this scaffold .

Neuroprotective Effects

There is growing interest in the neuroprotective potential of pyrido[2,3-d]pyrimidine derivatives. Preliminary studies indicate that these compounds may protect neuronal cells from oxidative stress and apoptosis, suggesting their utility in neurodegenerative diseases like Alzheimer's and Parkinson's disease. The underlying mechanisms may involve the inhibition of specific kinases that promote neuronal survival and function .

Case Studies

  • Inhibition of CDK4/6 : A study focused on the synthesis of various pyrido[2,3-d]pyrimidine derivatives demonstrated that modifications to the morpholine group can enhance selectivity for CDK4/6 inhibition, leading to decreased tumor growth in xenograft models.
  • Anti-inflammatory Activity : In a clinical trial involving rheumatoid arthritis patients, administration of a related compound showed significant reductions in disease activity scores compared to placebo controls, highlighting its therapeutic potential.
  • Antimicrobial Testing : A series of compounds derived from this scaffold were tested against multiple bacterial strains, with one derivative showing over 90% inhibition against Pseudomonas aeruginosa, indicating its promise as an antibiotic candidate.

Mechanism of Action

The mechanism of action of 2-(Morpholin-4-yl)-5-(pyridin-4-yl)pyrido[2,3-d]pyrimidin-4-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. For example, it may inhibit kinases by competing with ATP for binding to the kinase active site, leading to the disruption of cellular signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

2-(Morpholin-4-yl)-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
  • Structure: Replaces the pyrido[2,3-d]pyrimidin-4-ol core with a thieno[2,3-d]pyrimidin-4-one ring.
  • Molecular weight: 313.38 g/mol; CAS: 724746-46-7 .
  • Applications: Not explicitly stated, but thieno-pyrimidines are explored for kinase inhibition .
Izorlisib (5-[7-(methanesulfonyl)-2-(morpholin-4-yl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl]pyrimidin-2-amine)
  • Structure : Features a pyrrolo[2,3-d]pyrimidine core with morpholine and methanesulfonyl groups.
  • Properties : Approved anticancer agent targeting PI3K/AKT/mTOR pathways. The morpholine group enhances metabolic stability .
7-(4-Chlorophenyl)-2-(3-methyl-5-oxo-2,3-dihydro-1H-pyrazol-1-yl)-5-(p-tolyl)pyrido[2,3-d]pyrimidin-4(3H)-one
  • Structure : Pyrido[2,3-d]pyrimidin-4-one with chlorophenyl and p-tolyl substituents.
  • Activity : IC50 values of 0.3–7 µM against HepG-2, PC-3, and HCT-116 cancer cell lines, surpassing doxorubicin in potency .

Functional Analogues

Adamantane-Pyrido[2,3-d]pyrimidine Derivatives
  • Structure : Incorporate adamantane moieties linked to pyrido[2,3-d]pyrimidine.
  • Activity : Demonstrated antimicrobial effects against clinical bacterial and fungal strains, with MIC values <10 µg/mL for select derivatives .
Aryliden Hydrazinylpyrido[2,3-d]pyrimidin-4-ones
  • Structure : Hydrazinyl and arylidene substituents on the pyrido[2,3-d]pyrimidin-4-one core.
  • Activity : Broad-spectrum antimicrobial agents; hydrazinyl groups improve membrane penetration .

Key Structural-Activity Relationships (SAR)

Morpholine Substituent : Enhances solubility and metabolic stability, critical for oral bioavailability in kinase inhibitors .

Pyridine/Pyrimidine Cores: Electron-deficient cores improve binding to ATP pockets in kinases. Pyrido[2,3-d]pyrimidines show superior activity over thieno analogs due to π-π stacking compatibility .

Hydrazinyl/Arylidene Groups : Increase antimicrobial potency by promoting interactions with bacterial enzymes .

Biological Activity

The compound 2-(Morpholin-4-yl)-5-(pyridin-4-yl)pyrido[2,3-d]pyrimidin-4-ol is a pyrido[2,3-d]pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C16H15N5O2
  • Molecular Weight : 309.329 g/mol
  • CAS Number : 242471-87-0

The biological activity of this compound primarily involves the inhibition of key enzymes and kinases that are crucial for cell proliferation and survival. Notably, it has been reported to inhibit dihydrofolate reductase (DHFR) , an enzyme critical for DNA synthesis and repair. By inhibiting DHFR, the compound reduces the availability of tetrahydrofolate needed for nucleotide synthesis, thereby exerting antitumor effects on rapidly dividing cells .

Biological Targets

Research indicates that pyrido[2,3-d]pyrimidine derivatives like this compound target various kinases:

  • Dihydrofolate Reductase (DHFR) : Essential for converting inactive folic acid into its active form, crucial for DNA synthesis.
  • Tyrosine Kinases : Including those involved in cancer cell signaling pathways.
  • Cyclin-dependent Kinases (CDKs) : Important for cell cycle regulation.

In Vitro Studies

A study evaluating the compound's antitumor efficacy reported significant inhibitory effects against several cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay:

Cell LineIC50 (µM)
NCI-H197515.629
A549>50
NCI-H460>50

These results indicate a selective activity against specific cancer types, with the compound showing more promise in inhibiting NCI-H1975 cells compared to others .

Case Studies

  • Piritrexim Comparison : Similar compounds such as Piritrexim have demonstrated comparable mechanisms by inhibiting DHFR and showing antitumor properties in preclinical models. Piritrexim has been effective against melanoma and urothelial cancer, suggesting a potential therapeutic pathway for pyrido[2,3-d]pyrimidine derivatives .
  • Kinase Inhibition : The compound has been evaluated alongside other pyrido[2,3-d]pyrimidines in terms of kinase inhibition. While some derivatives showed potent activity against EGFR and other kinases, this specific compound’s activity was lower than that of thienopyrimidine-based compounds, indicating structural influences on efficacy .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 2-(Morpholin-4-yl)-5-(pyridin-4-yl)pyrido[2,3-d]pyrimidin-4-ol, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step heterocyclic condensation. For example, the pyrido[2,3-d]pyrimidinone core is constructed via cyclization of substituted pyrimidine precursors with morpholine and pyridine derivatives. Key challenges include controlling regioselectivity and minimizing side reactions (e.g., ring-opening). Optimizing reaction temperature (e.g., reflux in glacial acetic acid) and stoichiometry of reagents (e.g., 1:1 molar ratio of hydrazine derivatives to aldehydes) improves yield, as demonstrated in analogous pyrido[2,3-d]pyrimidinone syntheses . Purity can be verified using HPLC-MS with a C18 column and acetonitrile/water mobile phase .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns (e.g., morpholine N-H protons at δ 3.6–3.8 ppm, pyridine protons at δ 8.2–8.5 ppm) .
  • HPLC-MS : Employ reverse-phase chromatography (e.g., 70:30 acetonitrile:water) with UV detection at 254 nm to assess purity (>95%) .
  • X-ray crystallography : For absolute configuration confirmation, use SHELXL for structure refinement, leveraging high-resolution data (e.g., <0.8 Å resolution) .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound, and what experimental validation is required?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinase domains). Prioritize docking poses with binding energies <−8 kcal/mol .
  • MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes (e.g., RMSD <2 Å) .
  • Experimental validation : Test in vitro against cancer cell lines (e.g., HEPG2) using MTT assays. Compare IC50_{50} values with computational predictions; discrepancies >10% warrant re-evaluation of docking parameters .

Q. What strategies resolve contradictory spectroscopic data during structural elucidation?

  • Methodological Answer : Contradictions (e.g., unexpected 1H^1H-NMR splitting) may arise from tautomerism or dynamic effects. Mitigate by:

  • Variable-temperature NMR : Analyze at 25°C and −40°C to freeze conformational changes .
  • 2D-COSY/HMBC : Confirm connectivity between morpholine protons and adjacent carbons .
  • Complementary techniques : Use IR spectroscopy to detect carbonyl stretching (1650–1700 cm1^{-1}) and rule out degradation .

Q. How can derivatization enhance the compound’s pharmacological profile?

  • Methodological Answer : Modify functional groups to improve solubility or target affinity:

  • Schiff base formation : React with 4-substituted benzaldehydes (e.g., 4-nitrobenzaldehyde) under reflux to introduce electron-withdrawing groups, enhancing kinase inhibition .
  • Thiazolidinone conjugation : Attach thioxo-thiazolidinone moieties via Knoevenagel condensation, monitored by TLC (hexane:ethyl acetate 3:1) .
  • Biological testing : Compare ADMET properties (e.g., LogP via shake-flask method) of derivatives to prioritize lead candidates .

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